molecular formula C21H15N5O3 B3901995 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide

5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide

Cat. No. B3901995
M. Wt: 385.4 g/mol
InChI Key: AWVWYCHAMVPUOG-YDZHTSKRSA-N
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Description

5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide, also known as LPI-142, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In

Mechanism of Action

The mechanism of action of 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of protein kinases. Protein kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer and neurodegenerative disorders. By inhibiting protein kinases, 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide may be able to modulate these signaling pathways and exert its therapeutic effects.
Biochemical and Physiological Effects
5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the modulation of signaling pathways involved in cell growth and survival. In addition, 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide for lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide has been extensively studied in vitro and in vivo, which provides a wealth of data on its biochemical and physiological effects. However, one limitation of 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide. One area of interest is the identification of the specific protein kinases targeted by 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide, which could provide insight into its mechanism of action and potential therapeutic applications. In addition, further studies are needed to investigate the potential of 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide as a treatment for a variety of diseases, including cancer and neurodegenerative disorders. Finally, the development of new analogs of 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide with improved pharmacological properties could lead to the development of more effective and safer drugs.

Scientific Research Applications

5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuropharmacology, and drug discovery. In cancer research, 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide has been shown to have anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuropharmacology, 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide has been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, 5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

5-nitro-3-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O3/c27-21(25-23-13-14-8-10-22-11-9-14)20-19(15-4-2-1-3-5-15)17-12-16(26(28)29)6-7-18(17)24-20/h1-13,24H,(H,25,27)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVWYCHAMVPUOG-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)NN=CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)N/N=C/C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-nitro-3-phenyl-N'-(4-pyridinylmethylene)-1H-indole-2-carbohydrazide

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